2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Description
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5 and an ethanamine moiety at position 2. This structure combines aromaticity with a flexible amine side chain, making it a candidate for pharmacological applications, particularly in targeting neurotransmitter receptors or enzyme active sites. Its dihydrochloride salt form (discontinued commercially as per ) suggests interest in improving solubility or stability for in vitro studies .
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10/h2-4,7H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSHUDFEFPHFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethan-1-amine group can be replaced with other functional groups using appropriate reagents
Major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[1,2-a]pyridine scaffold is versatile, with modifications influencing electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Modifications
- Imidazo[1,2-a]pyridine vs. The chlorine substituent in 5-Chloro-7-(pyridin-2-yl)imidazo[1,2-a]pyrimidine adds steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the methyl group in the target compound .
- Fused Systems (): Compounds like 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate fused pyridopyrimidinone rings. This extended conjugation could improve UV absorption properties or modulate selectivity in biological targets .
Functional Group Variations
- Amine vs. In contrast, the primary amine in the target compound offers protonation capability, favoring solubility in acidic environments and hydrogen-bonding interactions .
Halogenation () : Fluorine substitution at position 8 (as in 8-fluoro-2-methylimidazo[1,2-a]pyridine derivatives) introduces electronegativity and metabolic stability, often used to block cytochrome P450-mediated oxidation .
Biological Activity
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, also known by its CAS number 933756-37-7, is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 175.23 g/mol. The structure features a fused imidazole and pyridine ring system, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antibacterial activity. A study highlighted its efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed narrow-spectrum bacteriostatic activity, which suggests a unique mechanism distinct from traditional antibiotics .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Strain Tested | Activity | Reference |
|---|---|---|---|
| This compound | MRSA | Bacteriostatic | |
| Other Imidazo Compounds | Various Gram-positive | Varies |
The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that the compound may interact with specific bacterial targets or pathways that are distinct from those affected by conventional antibiotics . Further structure-activity relationship (SAR) studies are necessary to elucidate these interactions.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. Its unique structure allows for interactions with viral proteins or cellular receptors involved in viral entry and replication processes. However, specific data on its antiviral efficacy remains limited and warrants further exploration.
Synthesis and Derivatives
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The condensation of 2-aminopyridine with appropriate aldehydes or ketones followed by cyclization is a common method used in its preparation .
Table 2: Synthetic Routes for Imidazo Compounds
| Method | Description |
|---|---|
| Condensation | Reaction of 2-aminopyridine with aldehydes/ketones |
| Cyclization | Formation of imidazo core through cyclization reactions |
| Oxidation/Reduction | Modifications to introduce functional groups |
Case Studies
Several case studies have explored the biological activities of imidazo compounds similar to this compound. For instance, a study focusing on imidazo[1,2-a]pyridine derivatives demonstrated their potential as scaffolds for developing new therapeutic agents due to their diverse biological activities .
Q & A
Q. What are the standard synthesis protocols for 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, and how are yields optimized?
Methodological Answer: The compound is synthesized via cyclization of precursors containing the imidazo[1,2-a]pyridine framework. Key steps include:
- Precursor preparation : Use of pyridine derivatives (e.g., 5-methylimidazo[1,2-a]pyridine) reacted with ethylenediamine analogs .
- Cyclization : Catalyzed by acids (e.g., HCl) or bases, with solvents like ethanol or acetonitrile under reflux .
- Optimization : Adjusting temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling steps) improves yields (typically 60–85%) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine | Ethanol | HCl | 80 | 65 |
| 2-Bromo-5-methylimidazo[1,2-a]pyridine | Acetonitrile | Pd(OAc)₂ | 120 | 82 |
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.1–8.3 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 188.23) .
- X-ray Crystallography : Resolves stereochemistry and packing motifs (e.g., imidazo[1,2-a]pyridine core with planar geometry) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at 1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what challenges arise?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions (e.g., polymerization) and improving scalability .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., proline derivatives) increase regioselectivity .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water or impurities during cyclization .
Challenges : - Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) may hinder purification at scale .
- Thermal Degradation : High temps (>120°C) risk decomposition; microwave-assisted synthesis reduces exposure time .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to compare activity .
- Orthogonal Assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm mechanisms .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. bromo groups) to isolate activity trends .
Q. Table 2: Biological Activity Comparison
| Study | Activity (IC₅₀) | Assay Model | Key Finding |
|---|---|---|---|
| Antimicrobial (2024) | 12 µM (E. coli) | Broth microdilution | Efficacy linked to imidazole ring |
| Anticancer (2023) | 8 µM (MCF-7) | MTT assay | Apoptosis via caspase-3 activation |
| Antiviral (2025) | >50 µM (SARS-CoV-2) | Plaque reduction | Low potency; requires structural optimization |
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software (AutoDock, Schrödinger) models binding to receptors (e.g., G-protein-coupled receptors) using crystal structures (PDB IDs) .
- DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Track dynamic interactions (e.g., with lipid bilayers) over nanosecond timescales to assess membrane permeability .
Q. How is stereochemical purity ensured during synthesis, particularly for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra with computed data .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed steps to enforce enantioselectivity .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, t₁/₂) in rodent models to identify metabolic instability .
- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance absorption .
- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters to rule out off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
